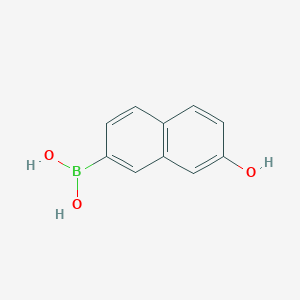

(7-Hydroxynaphthalen-2-yl)boronic acid

説明

特性

IUPAC Name |

(7-hydroxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1-6,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWUEPMDFICBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC(=C2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626439 | |

| Record name | (7-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151169-72-1 | |

| Record name | (7-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7-hydroxynaphthalen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(7-Hydroxynaphthalen-2-yl)boronic acid CAS number

An In-Depth Technical Guide to (7-Hydroxynaphthalen-2-yl)boronic acid for Advanced Research and Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile building block in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, and critical applications, with a focus on the underlying scientific principles and field-proven methodologies.

Introduction: The Strategic Value of Naphthyl Boronic Acids

This compound, identified by the CAS Number 151169-72-1 , belongs to the esteemed class of organoboronic acids.[1] These compounds have become indispensable tools in synthetic chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is one of the most robust and widely used methods for forging carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).

The naphthalene scaffold, a bicyclic aromatic system, is a privileged structure found in numerous bioactive compounds and materials. The dual functionality of this compound—a reactive boronic acid group for cross-coupling and a hydroxyl group for further derivatization or modulation of physicochemical properties—makes it a highly valuable intermediate for creating libraries of novel compounds in drug discovery and materials science. Boronic acids are generally stable, exhibit low toxicity, and their byproducts are often environmentally benign, making them highly attractive for both laboratory-scale and industrial applications.[3]

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its effective use in synthesis, formulation, and biological assays. Key data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 151169-72-1 | [1] |

| Molecular Formula | C₁₀H₉BO₃ | [1] |

| Molecular Weight | 187.99 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Light yellow to yellow to orange powder/crystal | [4] |

| Storage Conditions | Sealed in dry, room temperature | [1] |

| SMILES Code | OC1=CC2=CC(B(O)O)=CC=C2C=C1 | [1] |

Note: Some properties like melting point and pKa are predicted values for isomers and should be experimentally verified for this specific compound.[4]

Synthesis Pathway: A Mechanistic Approach

The synthesis of hydroxynaphthyl boronic acids requires a strategic approach to manage the reactive hydroxyl and bromo functionalities. While a specific, peer-reviewed synthesis for the 7-hydroxy-2-yl isomer is not detailed in the provided results, a logical and robust pathway can be constructed based on established organometallic principles, analogous to the synthesis of related isomers like 2-hydroxy-naphthalene-1-boronic acid.[5]

The proposed multi-step synthesis ensures high purity and yield by protecting the reactive hydroxyl group before introducing the boronic acid moiety.

Proposed Synthesis Workflow

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Protection of the Hydroxyl Group.

-

Rationale: The acidic proton of the hydroxyl group would interfere with the subsequent organolithium formation. Protection, for instance as a methoxymethyl (MOM) ether, is crucial.

-

Procedure: Dissolve 7-bromo-2-naphthol in an anhydrous aprotic solvent (e.g., THF). Cool the solution to 0°C and add a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group. Introduce a protecting agent such as MOM-Cl and allow the reaction to warm to room temperature. After completion, quench the reaction and purify the product to yield the protected intermediate.

-

-

Step 2: Lithium-Halogen Exchange and Borylation.

-

Rationale: This core step introduces the boron moiety. A lithium-halogen exchange with an organolithium reagent like n-butyllithium creates a highly nucleophilic aryl-lithium species. This species then attacks the electrophilic boron atom of a borate ester.

-

Procedure: Dissolve the protected 7-bromo-2-naphthol in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., Argon). Add n-butyllithium dropwise to initiate the exchange. After stirring, add triisopropyl borate. The reaction mixture is then allowed to warm slowly before being quenched with an acidic aqueous solution (e.g., HCl).

-

-

Step 3: Deprotection.

-

Rationale: The final step is to remove the protecting group to reveal the free hydroxyl group. For a MOM ether, this is typically achieved under acidic conditions.

-

Procedure: The crude boronic ester from the previous step is dissolved in a solvent mixture (e.g., THF/water) and treated with a strong acid like HCl. The reaction is heated until the deprotection is complete (monitored by TLC). The final product, this compound, is then isolated through extraction and purification, often by recrystallization.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms a C-C bond between an organoboron compound and an organohalide.[2][6] This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Mechanistic Steps Explained

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (R¹-X) of the coupling partner, forming a Pd(II) complex.

-

Transmetalation: This is the crucial step where the organic group (R²) is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex ([R²-B(OH)₃]⁻), facilitating the transfer.[6]

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocol: A Representative Suzuki Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

-

Materials & Reagents:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water mixture)

-

-

Self-Validating Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add the aryl bromide, this compound, and the base.

-

Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Add the degassed solvent system, followed by the palladium catalyst.

-

Heat the reaction mixture to reflux (typically 80-100°C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine to remove the inorganic base and salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Role in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are increasingly prominent in medicinal chemistry.[3] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine proteases, making them effective enzyme inhibitors.[8][9] The FDA-approved drug Bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor, revolutionized the treatment of multiple myeloma and underscored the therapeutic potential of this chemical class.[8][10]

This compound serves as a key starting material for synthesizing molecules with potential applications as:

-

Kinase Inhibitors: The naphthyl scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology.[4]

-

Receptor Modulators: Biaryl structures derived from this compound are common motifs in ligands for nuclear receptors and other pharmacological targets.

-

Fluorescent Probes: The naphthalene core possesses inherent fluorescent properties, which can be tuned through substitution, making its derivatives useful as biological probes.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1] For the isomeric (6-hydroxynaphthalen-2-yl)boronic acid, H335 (May cause respiratory irritation) is also noted.[11]

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a powerful and versatile chemical tool. Its utility, primarily centered on the robust and reliable Suzuki-Miyaura cross-coupling reaction, provides chemists with an efficient means to construct complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a strategic entry point for creating novel entities with tailored biological and physical properties. A firm grasp of its synthesis, reactivity, and handling is essential for leveraging its full potential in advancing scientific innovation.

References

-

PubChem. (6-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 4349738. Retrieved from [Link]

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Retrieved from [Link]

-

ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Palladium Complexes of Hydroxynaphthalene-2-Oxazolines. Retrieved from [Link]

- Google Patents. (2018). CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(5), 965-977. Retrieved from [Link]

-

Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

-

MDPI. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Retrieved from [Link]

-

Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2957. Retrieved from [Link]

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

-

ResearchGate. Boronic Acid Compounds as Potential Pharmaceutical Agents. Retrieved from [Link]

-

Patsnap. (2019). CN110524458A - Synthesis method for 2-hydroxy naphthalene-1-boracic acid. Eureka. Retrieved from [Link]

-

Mishra, S. Experiment Synthesize 7-hydroxy 4-methyl coumarin. pharmrecord.com. Retrieved from [Link]

Sources

- 1. 151169-72-1|this compound|BLD Pharm [bldpharm.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-HYDROXY-2-NAPHTHALENEBORONIC ACID | 173194-95-1 [chemicalbook.com]

- 5. Synthesis method for 2-hydroxy naphthalene-1-boracic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. researchgate.net [researchgate.net]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 173194-95-1|(6-Hydroxynaphthalen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to (7-Hydroxynaphthalen-2-yl)boronic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

(7-Hydroxynaphthalen-2-yl)boronic acid , a key intermediate in organic synthesis, offers a unique molecular scaffold for the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its applications in medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound possesses a naphthalene core functionalized with both a hydroxyl (-OH) and a boronic acid [-B(OH)₂] group. This unique combination of functional groups imparts distinct chemical reactivity and potential for diverse applications.

Key Identifiers and Properties:

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 151169-72-1 | [1][2][3] |

| Molecular Formula | C₁₀H₉BO₃ | [1][2][3] |

| Molecular Weight | 187.99 g/mol | [2] |

| SMILES | OB(c1cc2ccc(O)cc2c1)O | [2] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Melting Point | Not available | |

| pKa | Not available | |

| Solubility | The hydroxyl group is expected to enhance solubility in polar solvents. | Inferred |

The boronic acid moiety is a Lewis acid, capable of forming reversible covalent bonds with diols, a property that is central to its use in sensors and drug delivery systems. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its interactions with biological targets.

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves the borylation of a corresponding halo-naphthalene precursor, typically 7-bromo-2-naphthol.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Step 1: Synthesis of 7-Bromo-2-naphthol (Precursor)

The precursor, 7-bromo-2-naphthol, can be synthesized from 2,7-dihydroxynaphthalene. A general procedure involves the selective bromination of one of the hydroxyl groups, followed by protection of the remaining hydroxyl group, and then a second bromination.

Step 2: Borylation of 7-Bromo-2-naphthol

The conversion of 7-bromo-2-naphthol to this compound is typically achieved through a metal-halogen exchange followed by reaction with a boron-containing electrophile. A common method is the Miyaura borylation reaction.

Experimental Protocol: Miyaura Borylation (General Procedure)

This is a generalized protocol and may require optimization for this specific substrate.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 7-bromo-2-naphthol, a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and a boron source (e.g., bis(pinacolato)diboron).

-

Solvent: Add a suitable aprotic solvent, such as dioxane or toluene.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up to remove inorganic salts. The resulting boronate ester is often hydrolyzed to the boronic acid during this step or by subsequent treatment with an acid.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound.

Reactivity and Key Applications in Organic Synthesis

The primary utility of this compound in organic synthesis lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling:

This powerful carbon-carbon bond-forming reaction allows for the coupling of the naphthalene scaffold to a wide variety of organic halides or triflates (R-X).[4]

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

The reaction proceeds via a catalytic cycle involving oxidative addition of the organic halide to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. The presence of a base is crucial for the transmetalation step.[4]

This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and coupling partners.

Significance in Medicinal Chemistry and Drug Development

Boronic acids are an important class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[4] Their utility stems from their unique ability to act as enzyme inhibitors and their potential for targeted drug delivery.

Enzyme Inhibition: The boronic acid group can act as a transition-state analog inhibitor of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. This mechanism is exploited in drugs like Bortezomib, a proteasome inhibitor used in cancer therapy.

Prodrug Strategies: Boronic esters can serve as prodrugs that are hydrolyzed in vivo to the active boronic acid. This approach can improve the pharmacokinetic properties of a drug. Furthermore, boronic acid-containing compounds can be designed to respond to the tumor microenvironment, for example, by being activated by the higher levels of reactive oxygen species (ROS) often found in cancer cells.[5]

While specific applications of this compound in drug development are not extensively documented in the available literature, its structure presents several features of interest to medicinal chemists:

-

Scaffold for Library Synthesis: The naphthalene core provides a rigid and lipophilic scaffold that can be readily diversified at the 2-position via Suzuki-Miyaura coupling, allowing for the rapid generation of compound libraries for screening against biological targets.

-

Potential for Kinase Inhibition: The naphthalene ring system is a common motif in kinase inhibitors. The ability to introduce a variety of substituents through the boronic acid handle makes this compound an attractive starting point for the design of novel kinase inhibitors.

-

Fluorescent Probes: Naphthalene derivatives are often fluorescent. The boronic acid group can be used to develop fluorescent probes for the detection of saccharides and other biologically important diols.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available. However, based on the known spectra of related naphthalene derivatives, the following characteristic signals would be expected:

-

¹H NMR: Aromatic protons on the naphthalene ring would appear in the range of 7.0-8.5 ppm. The protons of the hydroxyl and boronic acid groups would be observable, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: Aromatic carbons would resonate in the region of 110-140 ppm. The carbon attached to the boron atom would have a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (187.99 g/mol ).

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura coupling allows for the construction of complex molecular architectures. While further research is needed to fully explore its specific applications, the unique combination of a naphthalene scaffold, a hydroxyl group, and a boronic acid moiety makes it a promising building block for the discovery of new bioactive compounds and functional materials.

References

-

Chemical e-data Search. CAS 151169-72-1 this compound 151169721. [Link]

-

Pinto, M. M. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

Al-Zoubi, R. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [Link]

Sources

- 1. CAS 151169-72-1 this compound 151169721 | Chemical e-data Search [en.chem-edata.com]

- 2. 7-Bromo-2-naphthol | 116230-30-9 | TCI AMERICA [tcichemicals.com]

- 3. 151169-72-1 CAS Manufactory [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Versatile Molecule: A Technical Guide to the Discovery and History of Hydroxynaphthalene Boronic Acids

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and evolving applications of hydroxynaphthalene boronic acids has been released today. This whitepaper, authored for researchers, scientists, and professionals in drug development, provides an in-depth exploration of this unique class of organic compounds, from their conceptual origins to their current role in cutting-edge scientific research.

Introduction: The Rise of a Privileged Scaffold

Hydroxynaphthalene boronic acids represent a fascinating convergence of the unique electronic properties of the naphthalene ring system and the versatile reactivity of the boronic acid functional group. This combination has given rise to a class of molecules with significant potential in fields ranging from medicinal chemistry to materials science. Their inherent fluorescence, coupled with the ability of the boronic acid moiety to reversibly bind with diols, has positioned them as key players in the development of sophisticated chemosensors. Furthermore, their structural similarity to biologically active naphthalene-containing compounds has made them attractive scaffolds for the design of novel therapeutic agents. This guide will trace the historical development of these compounds, explore their synthesis, and delve into their ever-expanding applications.

A Historical Perspective: From Boron's Infancy to Naphthalene's Embrace

The story of hydroxynaphthalene boronic acids is built upon the foundational discoveries in organoboron chemistry. The first synthesis of a boronic acid was reported in 1860 by Edward Frankland, who prepared ethylboronic acid.[1] However, it would be many decades before the true synthetic potential of boronic acids was realized, most notably with the advent of palladium-catalyzed cross-coupling reactions.

While a definitive "first synthesis" of a hydroxynaphthalene boronic acid is not prominently documented in early literature, their development can be seen as a logical progression from established synthetic methodologies for aryl boronic acids. The two primary historical routes to these compounds involve:

-

Organometallic Intermediates: The reaction of organolithium or Grignard reagents with trialkyl borates has been a cornerstone of boronic acid synthesis.[2] For hydroxynaphthalene boronic acids, this would involve the formation of a naphthyl magnesium bromide or a lithiated naphthol derivative, followed by quenching with a borate ester and subsequent hydrolysis. The hydroxyl group, being acidic, would require protection prior to the formation of the organometallic species.

-

Palladium-Catalyzed Borylation: The development of the Miyaura borylation reaction in 1995 provided a milder and more functional-group-tolerant route to aryl boronic acids.[3] This reaction, which involves the palladium-catalyzed coupling of an aryl halide or triflate with a diboron reagent, has become a workhorse in modern organic synthesis and is readily applicable to the synthesis of hydroxynaphthalene boronic acid esters.

An early application that hinted at the industrial potential of these compounds was their use as enzyme stabilizers in liquid detergent compositions, as described in a 1995 patent. This patent specifically mentions 6-hydroxynaphthalene-2-boronic acid, suggesting that by this time, its synthesis and basic properties were understood in certain industrial contexts.

The Art of Synthesis: Crafting Hydroxynaphthalene Boronic Acids

The synthesis of hydroxynaphthalene boronic acids requires careful consideration of the starting materials and the desired substitution pattern. The two main strategies employed are the borylation of a pre-functionalized naphthalene ring and the construction of the naphthalene ring system with the boron moiety already in place.

Borylation of Naphthalene Precursors

This is the most common approach, and several methods are available:

-

Lithiation-Borylation of Protected Hydroxynaphthalenes: This classic method involves the deprotonation of a protected bromonaphthol using a strong base like n-butyllithium at low temperatures, followed by reaction with a trialkyl borate (e.g., triisopropyl borate) and acidic workup. The protecting group is crucial to prevent the acidic proton of the hydroxyl group from quenching the organolithium reagent.

-

Miyaura Borylation of Halogenated Naphthols: This palladium-catalyzed reaction is a powerful tool for installing a boronic ester group. A halonaphthol (typically a bromo- or iodo-derivative) is reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronic ester can then be hydrolyzed to the boronic acid if desired.

-

Iridium-Catalyzed C-H Borylation: More recently, direct C-H borylation reactions have emerged as a highly efficient and atom-economical method. These reactions, often catalyzed by iridium complexes, can selectively install a boryl group onto the naphthalene ring, directed by existing functional groups.

Representative Synthetic Protocol: Synthesis of 6-Hydroxy-2-Naphthaleneboronic Acid

The following protocol is a representative example of the lithiation-borylation approach:

Step 1: Protection of the Hydroxyl Group (if necessary) The hydroxyl group of 6-bromo-2-naphthol is protected, for example, as a methoxymethyl (MOM) ether, to prevent interference in the subsequent lithiation step.

Step 2: Lithiation and Borylation Under an inert atmosphere, the protected 6-bromo-2-naphthol is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a period to allow for lithium-halogen exchange. Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature.

Step 3: Hydrolysis and Deprotection The reaction is quenched with an acidic aqueous solution (e.g., 2 M HCl) to hydrolyze the borate ester to the boronic acid and remove the protecting group. The product is then extracted with an organic solvent, dried, and purified.

Caption: Synthetic pathway to 6-hydroxy-2-naphthaleneboronic acid.

Physicochemical Properties and Key Characteristics

Hydroxynaphthalene boronic acids are typically white to off-white solids with moderate to good stability. The presence of the hydroxyl group and the boronic acid moiety makes them amenable to hydrogen bonding, which influences their solubility and crystal packing.

| Property | Description |

| Acidity | The boronic acid group is a Lewis acid, with a pKa typically in the range of 8-10. The acidity can be tuned by the position of the hydroxyl group and other substituents on the naphthalene ring. |

| Fluorescence | The naphthalene core imparts inherent fluorescence to these molecules. The emission properties are sensitive to the local environment and can be modulated by the binding of analytes to the boronic acid group. |

| Reactivity | The boronic acid group readily undergoes Suzuki-Miyaura cross-coupling reactions, making these compounds valuable building blocks in organic synthesis. They can also form reversible covalent bonds with diols. |

Applications in Research and Development

The unique combination of a fluorescent reporter and a diol-binding moiety has made hydroxynaphthalene boronic acids particularly valuable in the development of chemosensors. Their structural features also make them promising candidates in drug discovery.

Fluorescent Chemosensors for Saccharides

The ability of boronic acids to form cyclic esters with 1,2- or 1,3-diols is the basis for their use in saccharide sensing.[4][5][6][7][8] When a fluorophore, such as a naphthalene ring, is in close proximity to the boronic acid, the binding of a saccharide can lead to a change in the fluorescence properties of the molecule. This can occur through several mechanisms, including Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

In a typical PET-based sensor, the nitrogen atom of a nearby amino group can quench the fluorescence of the naphthalene ring. Upon binding of a saccharide to the boronic acid, the B-N interaction is disrupted, leading to an increase in fluorescence intensity.

Caption: General mechanism of a PET-based fluorescent saccharide sensor.

This principle has been successfully applied to the development of sensors for glucose and other biologically important carbohydrates, with potential applications in continuous glucose monitoring for diabetes management.[5][9]

Scaffolds in Drug Discovery

The naphthalene ring is a common motif in many biologically active compounds. The introduction of a boronic acid group can enhance the therapeutic potential of these molecules in several ways:

-

Enzyme Inhibition: Boronic acids are known to act as inhibitors of serine proteases, where the boron atom forms a covalent bond with the catalytic serine residue.[10] This has been a successful strategy in the development of drugs like bortezomib for the treatment of multiple myeloma.[2] Hydroxynaphthalene boronic acids can be designed to target the active sites of specific enzymes, offering a pathway to novel therapeutics.

-

Improved Pharmacokinetic Properties: The boronic acid group can modulate the solubility and lipophilicity of a drug candidate, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

Research into hydroxynaphthalene derivatives has shown their potential as non-ATP competitive inhibitors of tyrosine kinases, which are important targets in cancer therapy.[11] The incorporation of a boronic acid moiety into such scaffolds is an active area of research for the development of next-generation targeted therapies.

Future Outlook

The field of hydroxynaphthalene boronic acids continues to evolve. Advances in catalytic C-H borylation are expected to provide even more efficient and regioselective synthetic routes to novel derivatives. The development of new fluorescent sensors with enhanced sensitivity and selectivity for specific carbohydrates remains a key area of interest, with the potential for significant impact in medical diagnostics. In medicinal chemistry, a deeper understanding of the interactions between hydroxynaphthalene boronic acids and their biological targets will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

-

Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Available from: [Link]

-

Murphy, C. L. W. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available from: [Link]

-

Recent development of boronic acid-based fluorescent sensors. PubMed Central. Available from: [Link]

-

Applications of Fluorescent Biosensors for Non-Invasive Glucose Monitoring. DORAS | DCU Research Repository. Available from: [Link]

-

Fluorescent Chemosensors in the Creation of a Commercially Available Continuous Glucose Monitor. PubMed Central. Available from: [Link]

-

boronic esters. Organic Syntheses Procedure. Available from: [Link]

-

Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? MDPI. Available from: [Link]

-

Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. Available from: [Link]

-

1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons. MDPI. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available from: [Link]

-

Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. Available from: [Link]

-

Recent development of boronic acid-based fluorescent sensors. RSC Publishing. Available from: [Link]

-

Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60. ACS Publications. Available from: [Link]

-

Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Publications. Available from: [Link]

-

Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Available from: [Link]

-

The design, synthesis and activity of non-ATP competitive inhibitors of pp60(c-src) tyrosine kinase. Part 1: hydroxynaphthalene derivatives. PubMed. Available from: [Link]

-

Photocatalytic conversion of arylboronic acids to phenols by a new 2D donor–acceptor covalent organic framework. RSC Publishing. Available from: [Link]

-

Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. National Institutes of Health. Available from: [Link]

-

Regioselective Conversion of Arylboronic Acids to Phenols and Subsequent Coupling to Symmetrical Diaryl Ethers. ACS Publications. Available from: [Link]

-

The photophysical properties of naphthalene bridged disilanes. ResearchGate. Available from: [Link]

-

Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. PubMed Central. Available from: [Link]

-

A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal. Available from: [Link]

-

Boronic acid. Wikipedia. Available from: [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photocatalytic conversion of arylboronic acids to phenols by a new 2D donor–acceptor covalent organic framework - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doras.dcu.ie [doras.dcu.ie]

- 6. mdpi.com [mdpi.com]

- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorescent Chemosensors in the Creation of a Commercially Available Continuous Glucose Monitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The design, synthesis and activity of non-ATP competitive inhibitors of pp60(c-src) tyrosine kinase. Part 1: hydroxynaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to (7-Hydroxynaphthalen-2-yl)boronic acid: From Molecular Structure to Application-Driven Design

This technical guide provides a comprehensive theoretical examination of (7-Hydroxynaphthalen-2-yl)boronic acid, a versatile molecular building block at the intersection of medicinal chemistry, materials science, and diagnostics. For researchers, scientists, and drug development professionals, this document elucidates the core principles governing the molecule's behavior, moving beyond simple empirical observation to a deeper understanding rooted in computational chemistry. While direct, exhaustive theoretical studies on this specific isomer are nascent, this guide synthesizes data from related naphthalene systems and established computational methodologies to present a robust theoretical framework. We will explore its electronic structure, spectroscopic signatures, and reactivity, culminating in a proposed workflow for future in silico investigation.

Part 1: Unveiling the Core: Molecular and Electronic Structure

This compound is a bifunctional molecule featuring a rigid, aromatic naphthalene scaffold. The positioning of the electron-donating hydroxyl (-OH) group and the Lewis acidic boronic acid [-B(OH)₂] group dictates its unique electronic and chemical properties.

Optimized Geometry and Conformational Analysis

A full understanding of the molecule's properties begins with its three-dimensional structure. While crystallographic data for this specific isomer is not widely published, its geometry can be reliably predicted using Density Functional Theory (DFT) calculations.[1][2] A computational geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal the most stable energetic conformation.[1]

Based on studies of similar naphthalene derivatives, the naphthalene core is expected to be largely planar.[3] The primary conformational flexibility arises from the rotation around the C-B and C-O single bonds. The orientation of the hydroxyl and boronic acid groups relative to the naphthalene ring is stabilized by the formation of intramolecular hydrogen bonds, a phenomenon observed in related structures.[3] DFT studies on 1-hydroxynaphthalene have quantified the rotational barriers for the hydroxyl group to be in the range of 3.70 to 4.86 kcal/mol, indicating distinct, stable conformers.[4]

Table 1: Computed Physicochemical Properties of Hydroxynaphthalenyl Boronic Acid Isomers

| Property | (7-Hydroxy-2-yl) | (6-Hydroxy-2-yl)[5] | (3-Hydroxy-2-yl)[6] | (2-Hydroxy-1-yl)[7] |

| Molecular Formula | C₁₀H₉BO₃ | C₁₀H₉BO₃ | C₁₀H₉BO₃ | C₁₀H₉BO₃ |

| Molecular Weight | 187.99 g/mol | 187.99 g/mol | 187.99 g/mol | 187.99 g/mol |

| Hydrogen Bond Donors | 3 | 3 | 3 | 3 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 | 3 |

| Topological Polar Surface Area | 60.7 Ų | 60.7 Ų | 60.7 Ų | 60.7 Ų |

Note: Data for the 7-hydroxy-2-yl isomer is inferred from its structural analogues. All other data is sourced from PubChem.

Frontier Molecular Orbitals (FMOs) and Electronic Transitions

The electronic behavior of the molecule is dominated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO determines the molecule's kinetic stability and dictates its electronic absorption properties.

-

HOMO: The HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the oxygen atom of the hydroxyl group, reflecting its role as an electron donor.

-

LUMO: The LUMO is anticipated to be centered on the boronic acid moiety and the naphthalene ring, with the boron atom's empty p-orbital making it a strong electron acceptor (Lewis acid).

This spatial distribution facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism for its use in fluorescent sensing.[8][9][10] The energy of this transition can be precisely calculated using Time-Dependent DFT (TD-DFT), which simulates the molecule's UV-Visible absorption spectrum.

Caption: Conceptual diagram of Frontier Molecular Orbitals and ICT.

Part 2: Spectroscopic Signatures and Sensing Mechanisms

The true power of theoretical studies lies in their ability to predict and interpret experimental data. For this compound, this is particularly relevant for understanding its spectroscopic properties, which are foundational to its application as a sensor.

Vibrational Analysis (IR/Raman)

A frequency calculation performed after geometry optimization provides the theoretical vibrational spectra (Infrared and Raman).[1] Each calculated vibrational mode can be assigned to specific molecular motions, such as O-H stretching, B-O stretching, or aromatic C-H bending. This theoretical assignment is invaluable for interpreting complex experimental spectra and confirming the molecule's structure and bonding environment. For example, DFT studies on related molecules have successfully assigned vibrational modes with high accuracy, often within a 10 cm⁻¹ agreement with experimental data.[1]

The Mechanism of Fluorescent Sensing

Boronic acids are renowned for their ability to act as fluorescent chemosensors for diols, such as carbohydrates.[8][9][10][11] The underlying mechanism, which can be modeled computationally, involves a change in the boron atom's hybridization and the resulting impact on the molecule's electronic structure.

-

Free State (Weak Fluorescence): In its unbound state, the boron atom is sp² hybridized and trigonal planar. The empty p-orbital on the boron atom often provides a non-radiative decay pathway for the excited state, quenching fluorescence. This is often described as a photoinduced electron transfer (PET) process where the lone pair of an adjacent atom can transfer to the boronic acid, or an (n-π*) transition, which is typically weakly fluorescent.[11]

-

Bound State (Strong Fluorescence): Upon reacting with a 1,2- or 1-3-diol, the boronic acid undergoes a reversible covalent interaction to form a five- or six-membered cyclic boronate ester.[8][9][10] This process changes the boron atom's hybridization from sp² to sp³, adopting a tetrahedral geometry. This structural change eliminates the empty p-orbital, inhibiting the non-radiative decay pathway. The dominant electronic transition becomes a highly emissive (π-π*) character, resulting in a significant enhancement of fluorescence intensity.[11]

Caption: Workflow of diol sensing by boronic acid.

Part 3: Proposed Computational Workflow for a Comprehensive Theoretical Study

To fully characterize this compound and guide its application, a dedicated computational study is paramount. The following protocol outlines a robust, self-validating workflow grounded in established theoretical chemistry methods.

Step-by-Step Computational Protocol

-

Structure Preparation:

-

Action: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Causality: An accurate initial structure is crucial for ensuring the subsequent calculations converge to a meaningful energy minimum.

-

-

Geometry Optimization and Frequency Analysis:

-

Action: Perform a full geometry optimization and subsequent frequency calculation using DFT.

-

Methodology: Recommended functional: B3LYP. Recommended basis set: 6-311++G(d,p) for accuracy in capturing electronic and dispersion effects.[1]

-

Causality: Optimization locates the lowest energy structure. The frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the theoretical IR/Raman spectra for comparison with experimental data.[2]

-

-

Electronic Structure Analysis:

-

Action: Analyze the output of the DFT calculation to visualize HOMO and LUMO distributions. Perform Natural Bond Orbital (NBO) analysis.

-

Causality: FMO analysis reveals the sites of electrophilic/nucleophilic attack and explains electronic transitions. NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions like hydrogen bonding.

-

-

Excited State and Spectral Simulation:

-

Action: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometry.

-

Causality: TD-DFT simulates the electronic absorption (UV-Vis) spectrum by calculating the energies and oscillator strengths of vertical electronic transitions from the ground state to various excited states. This allows for direct comparison with experimental absorption data.

-

-

Modeling the Sensing Mechanism:

-

Action: Repeat steps 1-4 for the boronate ester complex (e.g., with ethylene glycol as a simple diol model).

-

Causality: By comparing the optimized geometries, FMO energies, and TD-DFT results of the free acid and the bound ester, one can quantify the changes upon binding. This provides a theoretical validation for the observed fluorescence enhancement and explains the sensing mechanism at a quantum-mechanical level.

-

Caption: Proposed DFT workflow for theoretical analysis.

Conclusion

This compound represents a molecule of significant potential, whose properties are deeply rooted in its quantum mechanical nature. While experimental work continues to uncover its utility, a synergistic approach incorporating rigorous theoretical and computational studies is essential for rational design and optimization. By leveraging DFT and TD-DFT, researchers can gain predictive insight into the molecule's geometry, stability, electronic structure, and spectroscopic response. This in silico approach not only explains empirical observations but also accelerates the discovery of next-generation sensors, therapeutics, and advanced materials by enabling a design-first, synthesis-second paradigm. This guide provides the foundational principles and a clear workflow to embark on that theoretical exploration.

References

-

Gab-Allah, M. A., & Al-Saman, C. (2023). 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons. Molecules, 28(14), 5394. [Link]

-

Awuah, S. G., & You, Y. (2012). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 17(8), 9494-9507. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 55276591, (2-Hydroxynaphthalen-1-yl)boronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4349738, (6-Hydroxynaphthalen-2-yl)boronic acid. Retrieved from [Link]

-

Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29693-29712. [Link]

-

Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29693-29712. [Link]

-

Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure and vibrational analysis of 1‐hydroxy naphthalene based on density functional theory calculations. Retrieved from [Link]

-

Oba, T., et al. (2023). Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. International Journal of Molecular Sciences, 24(6), 5797. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53216437, (3-Hydroxynaphthalen-2-yl)boronic acid. Retrieved from [Link]

-

Zhang, L., et al. (2020). Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. Chemical Science, 11(13), 3437-3442. [Link]

-

Jirásek, J., et al. (2016). B3LYP Study of 3-hydroxynaphthalene-2-carboxanilide para-derivatives. ResearchGate. [Link]

-

Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5604. [Link]

-

ResearchGate. (n.d.). Vibrational modes of 2,6-, 2,7-, and 2,3-diisopropylnaphthalene. A DFT study. Retrieved from [Link]

-

Vilas-Boas, M., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 12(8), 1277-1294. [Link]

-

Arfan, M., et al. (2023). Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves. ACS Omega, 8(34), 30908-30920. [Link]

-

Khalaf, M. M., et al. (2022). Synthesis, Characterization, DFT, Biological Activity Evaluation, and Molecular Docking Analysis of New 8-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid based complexes. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (6-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 4349738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3-Hydroxynaphthalen-2-yl)boronic acid | C10H9BO3 | CID 53216437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2-Hydroxynaphthalen-1-yl)boronic acid | C10H9BO3 | CID 55276591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

(7-Hydroxynaphthalen-2-yl)boronic acid and its derivatives

An In-Depth Technical Guide to (7-Hydroxynaphthalen-2-yl)boronic acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional reagent of significant interest in organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a reactive boronic acid moiety and a versatile hydroxyl group on a naphthalene scaffold, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and derivatization, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the utility of its derivatives as potential therapeutic agents and as building blocks for advanced materials.

Core Concepts: Properties and Reactivity

This compound is an aromatic boronic acid with the molecular formula C₁₀H₉BO₃.[1][2] The strategic placement of the hydroxyl (-OH) and boronic acid (-B(OH)₂) groups on the naphthalene ring system governs its chemical behavior and utility as a synthetic building block.

| Property | Value |

| CAS Number | 151169-72-1 |

| Molecular Weight | 187.99 g/mol |

| Appearance | Solid |

| SMILES | OB(O)C1=CC=C2C=CC(O)=CC2=C1 |

Table 1: Physicochemical Properties of this compound.[1]

The key to its versatility lies in the orthogonal reactivity of its two functional groups:

-

The Boronic Acid Group: This moiety is primarily exploited in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[3] The boronic acid's stability and low toxicity make it a favored reagent in both academic and industrial settings.[3][4]

-

The Hydroxyl Group: The phenolic hydroxyl group provides a handle for further functionalization through reactions such as etherification or esterification. This allows for the introduction of diverse functionalities and the modulation of the molecule's overall properties.

Diagram 1: Logical relationship of the functional groups and their primary reactions.

Synthesis and Derivatization

Synthesis of the Core Molecule

While commercially available, understanding the synthesis of this compound is crucial for accessing its derivatives. A common approach involves a multi-step synthesis starting from 2-naphthol.[5] This pathway typically includes:

-

Introduction of a functional group handle: This could involve reactions like Friedel-Crafts acylation to introduce a group at the 7-position.[5]

-

Modification of the introduced group: For instance, a Wolff-Kishner reduction can convert a keto group to an alkyl chain.[5]

-

Conversion of the hydroxyl to a leaving group: The hydroxyl group is often converted to a bromo group to facilitate the final borylation step.[5]

-

Borylation: The aryl bromide is then converted to the corresponding boronic acid, often via lithiation followed by reaction with a borate ester.[6]

Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and a primary application of this compound.[3]

Objective: To couple this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl iodide, bromide, or chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)[3]

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., aqueous DME, toluene)[3]

Protocol:

-

In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.

-

Add the solvent and degas the mixture.

-

Heat the reaction mixture to the appropriate temperature (can range from room temperature to elevated temperatures).[3]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.[6]

Diagram 2: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

Boronic acid derivatives are increasingly recognized for their therapeutic potential.[7] Notably, some have shown cytotoxic properties against cancer cell lines. For instance, 6-hydroxynaphthalen-2-yl boronic acid, a closely related isomer, has demonstrated cytotoxic effects on triple-negative breast cancer cells at sub-micromolar concentrations.[8][9][10] This suggests that derivatives of this compound could also be promising candidates for anticancer drug development. The naphthalene scaffold is a well-established pharmacophore, and the ability to functionalize it at two positions allows for the creation of diverse libraries of compounds for biological screening.

Materials Science

The extended aromatic system of the naphthalene core makes its derivatives suitable for applications in materials science, particularly in the field of organic electronics.[11] Through Suzuki-Miyaura coupling, this compound can be incorporated into conjugated polymers and small molecules. These materials can exhibit interesting optoelectronic properties, making them relevant for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The hydroxyl group offers an additional site for modification, allowing for the fine-tuning of material properties like solubility and solid-state packing.

Conclusion

This compound is a valuable and versatile building block in modern chemical synthesis. Its dual functionality enables the construction of a wide range of complex organic molecules with applications spanning from medicinal chemistry to materials science. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the development of novel therapeutics and advanced materials.

Sources

- 1. EnamineStore [enaminestore.com]

- 2. 151169-72-1(Boronic acid,(7-hydroxy-2-naphthalenyl)- (9CI)) | Kuujia.com [kuujia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro [mdpi.com]

- 10. Boron Applications in Prevention, Diagnosis and Therapy for High Global Burden Diseases | MDPI [mdpi.com]

- 11. 151169-72-1|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

The Versatile Naphthyl Building Block: Applications of (7-Hydroxynaphthalen-2-yl)boronic Acid in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Privileged Scaffold

(7-Hydroxynaphthalen-2-yl)boronic acid is a bifunctional organic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its structure, featuring a naphthalene core substituted with both a hydroxyl and a boronic acid group, offers two reactive sites for strategic chemical modifications. This unique combination makes it a powerful tool for medicinal chemists and materials scientists aiming to construct novel molecular architectures with tailored properties. The naphthalene moiety is a well-established "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds. The hydroxyl group provides a handle for introducing diversity through etherification or esterification, while the boronic acid functionality is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision. This application note will provide an in-depth guide to the key applications of this compound, with a focus on detailed protocols for Suzuki-Miyaura and Chan-Lam couplings, empowering researchers to leverage this versatile reagent in their synthetic endeavors.

Core Application I: The Suzuki-Miyaura Coupling for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most widely used method for the construction of biaryl and vinylarene motifs, fundamental structures in pharmaceuticals and organic materials.[1][2] this compound serves as an excellent coupling partner in these transformations, allowing for the direct attachment of the 7-hydroxynaphthyl unit to a variety of aromatic and vinylic systems.

Mechanistic Insight: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

-

Transmetalation: The boronic acid is activated by a base, forming a boronate species. This activated boron compound then transfers its organic group (the 7-hydroxynaphthyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Causality in Experimental Design: The Role of the Hydroxyl Group

A critical consideration when using this compound is the presence of the phenolic hydroxyl group. This acidic proton can potentially interfere with the basic conditions of the Suzuki-Miyaura reaction. Furthermore, the hydroxyl group can coordinate to the palladium center, influencing the catalytic activity. To ensure a successful and high-yielding reaction, it is often advantageous to protect the hydroxyl group prior to the coupling reaction. A common and effective strategy is to convert the hydroxyl group to a methoxy ether. The corresponding (7-methoxynaphthalen-2-yl)boronic acid is a stable and reliable coupling partner. The methoxy group can then be cleaved at a later stage in the synthesis to reveal the free hydroxyl group if desired.

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates. The use of the methoxy-protected analogue is highly recommended for robust and reproducible results.

Materials:

-

(7-Methoxynaphthalen-2-yl)boronic acid (or the protected form of this compound)

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

1,4-Dioxane and Water (degassed)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (7-methoxynaphthalen-2-yl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), and ligand (e.g., PPh₃; 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the base (e.g., K₂CO₃; 2.0 equiv.) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Summary Table for Suzuki-Miyaura Coupling:

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Robust and widely used palladium sources. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents are generally effective. Water is often required to dissolve the base and facilitate the reaction. |

| Temperature | 80-110 °C | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate. |

Core Application II: The Chan-Lam Coupling for C-N and C-O Bond Formation

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically the arylation of amines (N-arylation) and alcohols/phenols (O-arylation).[4][5] This copper-catalyzed reaction is often performed under milder conditions than its palladium-catalyzed counterparts and is tolerant of a wider range of functional groups. This compound can be employed to introduce the 7-hydroxynaphthyl moiety onto various nitrogen and oxygen nucleophiles.

Mechanistic Insight: The Copper Catalytic Cycle

The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated cycle. A generally accepted pathway involves:

-

Ligand Exchange: The boronic acid reacts with a Cu(II) salt to form a copper-aryl intermediate.

-

Coordination: The nucleophile (amine or alcohol) coordinates to the copper center.

-

Reductive Elimination: A C-N or C-O bond is formed via reductive elimination from a transient Cu(III) species, yielding the desired product and a Cu(I) species.

-

Reoxidation: The Cu(I) is reoxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.

Figure 2: A plausible catalytic cycle for the Chan-Lam coupling reaction.

Protocol: Chan-Lam N-Arylation of an Amine with this compound

As with the Suzuki-Miyaura coupling, protection of the hydroxyl group is a prudent strategy to avoid self-coupling or other side reactions.

Materials:

-

(7-Methoxynaphthalen-2-yl)boronic acid

-

Amine (primary or secondary)

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Toluene

-

Molecular sieves (4 Å)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To an oven-dried flask containing a magnetic stir bar, add copper(II) acetate (1.0 equiv.), the amine (1.2 equiv.), and powdered 4 Å molecular sieves.

-

Solvent Addition: Add the solvent (e.g., DCM).

-

Reagent Addition: Add (7-methoxynaphthalen-2-yl)boronic acid (1.0 equiv.) and a base (e.g., pyridine; 2.0 equiv.).

-

Reaction: Stir the reaction mixture at room temperature, open to the air, for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, filter the mixture through a pad of celite, washing with DCM. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated product.

Data Summary Table for Chan-Lam Coupling:

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Cu(OAc)₂, Cu(OTf)₂ | Readily available and effective copper sources. |

| Base | Pyridine, Et₃N | Acts as a ligand and base to facilitate the reaction. |

| Solvent | DCM, Toluene, THF | Aprotic solvents are generally preferred. |

| Atmosphere | Air | Oxygen from the air typically serves as the terminal oxidant. |

| Temperature | Room Temperature to 60 °C | Milder conditions compared to many other cross-coupling reactions. |

Further Applications and Future Outlook

Beyond these two cornerstone reactions, the unique structure of this compound opens doors to a variety of other applications:

-

Fluorescent Probes: The naphthalene core is inherently fluorescent. By coupling this boronic acid to recognition elements, it is possible to design fluorescent sensors for biologically relevant analytes. The boronic acid moiety itself can act as a recognition site for diols, such as those found in carbohydrates.

-

Materials Science: The rigid, planar structure of the naphthalene unit makes it an attractive component for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials.

-

Medicinal Chemistry: As a fragment for library synthesis, this compound allows for the rapid generation of diverse molecules based on the privileged naphthol scaffold, accelerating the drug discovery process.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its ability to participate in robust and reliable cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings makes it an invaluable tool for the construction of complex molecular architectures. By understanding the underlying reaction mechanisms and the nuances of its reactivity, particularly the role of the hydroxyl group, researchers can effectively harness the synthetic potential of this important building block to advance the frontiers of drug discovery, materials science, and beyond.

References

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.

- Cheminform. The Suzuki–Miyaura Cross-Coupling. Cheminform, 2014, 45 (16).

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Syntheses. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

- Rueda-Espinosa, J. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 2023.

-

Chegg.com. Solved Experiment 7 - Suzuki-Miyaura Cross-Coupling of an. [Link]

-

MySkinRecipes. 3-methoxynaphthalen-2-yl-2-boronic acid. [Link]

-

RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

- Kotha, S. et al. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Windsor, 2010.

-

NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

NIH. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

-

NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]

-

RSC Publishing. Nickel-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of 2-aminobenzimidazoles. [Link]

- Vijayan, A. et al. Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 2020.

-

Beilstein Journals. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. [Link]

-

NIH. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Link]

-

ResearchGate. N-Arylation of imidazoles with aryl boronic acids. [Link]

Sources

- 1. Solved Experiment 7 - Suzuki-Miyaura Cross-Coupling of an | Chegg.com [chegg.com]

- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. 3-methoxynaphthalen-2-yl-2-boronic acid [myskinrecipes.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

protocol for the synthesis of biaryls using (7-Hydroxynaphthalen-2-yl)boronic acid

An Application Note and Protocol for the Synthesis of Biaryls Utilizing (7-Hydroxynaphthalen-2-yl)boronic acid

Introduction: The Significance of Biaryl Scaffolds in Modern Chemistry

Biaryl structures are a cornerstone of modern medicinal chemistry and materials science.[1][2][3] These motifs are prevalent in a wide array of pharmaceuticals, including anti-inflammatory, antiviral, and antihypertensive drugs, where the specific spatial arrangement of the two aryl rings is often crucial for biological activity.[1][4] Beyond pharmaceuticals, biaryl units form the basis of many advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals, owing to their unique electronic and photophysical properties.

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely adopted methods for the synthesis of biaryls.[3][5] This palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate offers a versatile and functional-group-tolerant approach to constructing carbon-carbon bonds.[5][6][7] The use of boronic acids, such as this compound, is particularly advantageous due to their stability, low toxicity, and commercial availability.[5][8]

This application note provides a comprehensive guide for researchers on the use of this compound in Suzuki-Miyaura coupling reactions. It details the reaction mechanism, provides a step-by-step experimental protocol, and offers insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Coupling: A Mechanistic Overview